4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol
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Overview
Description
4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol is a complex organic compound that features a unique structure combining a chlorinated phenol and an imidazo-thiazole moiety
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The compound’s molecular weight is 34081 , which could influence its pharmacokinetic properties.
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Additionally, some compounds have demonstrated potent effects against a full panel of 60 human tumor cell lines .
Action Environment
It’s worth noting that the design and development of green chemistry techniques often consider the use of environmentally friendly solvents, such as water .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol typically involves multi-step organic reactions. One common method includes the Vilsmeier formylation of the imidazo[2,1-b]thiazole scaffold, followed by a Biginelli cyclocondensation reaction. This process is known for its efficiency and green chemistry approach, reducing reaction time and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}phenol
- Diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol is unique due to its dual chlorinated phenol and imidazo-thiazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3OS/c13-7-1-2-10(18)8(5-7)15-6-9-11(14)16-12-17(9)3-4-19-12/h1-6,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVPEOOYMOXKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=CC2=C(N=C3N2C=CS3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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